7-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile

Catalog No.
S13802532
CAS No.
M.F
C11H5F4NO
M. Wt
243.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carboni...

Product Name

7-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile

IUPAC Name

7-fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile

Molecular Formula

C11H5F4NO

Molecular Weight

243.16 g/mol

InChI

InChI=1S/C11H5F4NO/c12-8-2-1-6-3-7(5-16)10(11(13,14)15)17-9(6)4-8/h1-4,10H

InChI Key

ZCTZMJKVAYHPMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)OC(C(=C2)C#N)C(F)(F)F

7-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile is a fluorinated organic compound belonging to the chromene class, characterized by its fused benzene and pyran rings. Its molecular formula is C11H5F4NC_{11}H_5F_4N with a molecular weight of 243.16 g/mol. The presence of fluorine atoms enhances the compound's stability and lipophilicity, making it a valuable candidate for various applications in medicinal chemistry and materials science. The unique structural features of this compound include a trifluoromethyl group and a carbonitrile functional group, which contribute to its distinctive chemical behavior and potential biological activity .

The chemical reactivity of 7-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile is influenced by its functional groups. The carbonitrile group can participate in various reactions such as:

  • Nucleophilic substitutions: The carbon atom in the carbonitrile group can be attacked by nucleophiles, leading to the formation of new compounds.
  • Electrophilic additions: The trifluoromethyl group can enhance the electrophilic character of adjacent sites, facilitating aromatic substitution reactions.
  • Cyclization processes: Under appropriate conditions, this compound can undergo cyclization to form more complex structures.

For example, the carbonitrile group can hydrolyze under acidic or basic conditions to yield corresponding carboxylic acids.

Research indicates that 7-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile exhibits diverse biological activities, including:

  • Antimicrobial properties: Similar chromene derivatives have shown significant inhibitory effects against various human pathogens.
  • Anticancer activity: Studies suggest potential therapeutic applications in targeting cancer cell lines.
  • Anti-inflammatory effects: Compounds within the chromene family have been associated with modulation of inflammatory pathways.

The mechanism of action often involves interaction with specific enzymes or receptors, influencing biological pathways relevant to disease processes .

The synthesis of 7-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile typically involves multi-component reactions. A common synthetic route includes:

  • Condensation Reaction: Combining 1,1-dimethyl-3,5-cyclohexanedione with trifluoromethylbenzaldehyde and malononitrile.
  • Catalysis: Using a base such as piperidine or a catalyst like dimethylaminopyridine.
  • Reflux Conditions: Conducting the reaction under reflux to facilitate cyclization and formation of the chromene structure.

This method allows for efficient synthesis while maintaining high yields .

7-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile has potential applications in various fields:

  • Medicinal Chemistry: As a lead compound for developing new antimicrobial or anticancer agents.
  • Materials Science: Due to its unique chemical properties, it may be utilized in the development of advanced materials.

The compound's ability to interact with biological targets makes it a candidate for further research in drug discovery .

Interaction studies focus on the binding affinity of 7-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile to specific biological targets such as enzymes or receptors. Techniques employed in these studies include:

  • Molecular Docking Simulations: To predict how effectively the compound interacts with target sites.
  • Enzyme Inhibition Assays: To evaluate the inhibitory effects on specific enzymes.

Initial findings suggest that fluorinated compounds exhibit enhanced binding characteristics due to increased hydrophobic interactions and electronic effects from fluorine substituents .

Several compounds share structural similarities with 7-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
6-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acidC11H6F4O3C_{11}H_6F_4O_3Contains a carboxylic acid group; higher polarity
4-Fluoro-2H-chromeneC9H7FC_{9}H_7FLacks trifluoromethyl group; simpler structure
7-Fluoro-4-methylchromen-2-oneC11H9FC_{11}H_9FContains a ketone instead of nitrile; different reactivity
6-Bromo-2-(trifluoromethyl)-2H-chromeneC11H5BrF3C_{11}H_5BrF_3Bromine instead of fluorine; different biological properties

The unique combination of fluorine substituents and the carbonitrile functional group in 7-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile contributes to its distinct chemical behavior and potential biological activity compared to other similar compounds .

XLogP3

2.9

Hydrogen Bond Acceptor Count

6

Exact Mass

243.03072643 g/mol

Monoisotopic Mass

243.03072643 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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